molecular formula C13H14ClNO2 B6207059 methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride CAS No. 2694727-75-6

methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride

Cat. No.: B6207059
CAS No.: 2694727-75-6
M. Wt: 251.71 g/mol
InChI Key: VIHSYDJJUYASAL-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and functional groups including an ester, an amine, and a carboxylate. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride typically involves several steps:

  • Naphthalene Derivative Formation: : The starting material is often a naphthalene derivative, such as 5-bromomethyl naphthalene. This compound can be synthesized through bromination of naphthalene using bromine in the presence of a catalyst like iron(III) bromide.

  • Aminomethylation: : The bromomethyl naphthalene undergoes a nucleophilic substitution reaction with an amine, such as methylamine, to form 5-(aminomethyl)naphthalene. This reaction is typically carried out in a solvent like ethanol under reflux conditions.

  • Esterification: : The carboxylation of the aminomethyl naphthalene is achieved by reacting it with methyl chloroformate in the presence of a base like triethylamine. This step forms the ester group, resulting in methyl 5-(aminomethyl)naphthalene-1-carboxylate.

  • Hydrochloride Formation: : Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

  • Reduction: : Reduction of the ester group can yield the corresponding alcohol, while reduction of the naphthalene ring can produce dihydronaphthalene derivatives.

  • Substitution: : The aminomethyl group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, dihydronaphthalene derivatives.

    Substitution: Acylated or alkylated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of naphthalene derivatives with biological macromolecules. Its amine group can form hydrogen bonds with proteins and nucleic acids, making it useful in binding studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The naphthalene ring system is a common motif in many drugs, and modifications of this compound can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for various applications.

Mechanism of Action

The mechanism by which methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors through its amine and ester groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene ring system and carboxylate group but may have different substituents.

    Aminomethyl naphthalene derivatives: Compounds with similar aminomethyl groups but different ester or other functional groups.

Uniqueness

Methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2694727-75-6

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

methyl 5-(aminomethyl)naphthalene-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-3-5-10-9(8-14)4-2-6-11(10)12;/h2-7H,8,14H2,1H3;1H

InChI Key

VIHSYDJJUYASAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CC=C21)CN.Cl

Purity

95

Origin of Product

United States

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